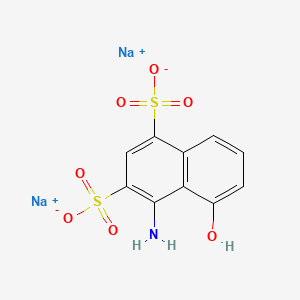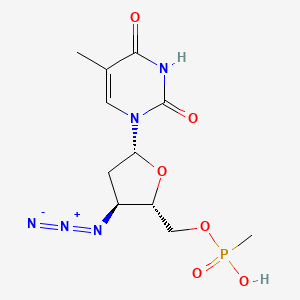![molecular formula C32H45N5O7S2 B12800430 Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- CAS No. 63870-36-0](/img/structure/B12800430.png)
Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- is a complex organic compound known for its vibrant color and unique chemical properties. This compound belongs to the class of azo dyes, which are widely used in various industries due to their stability and intense coloration.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- involves multiple steps:
Diazotization: The process begins with the diazotization of 4-(decyloxy)aniline. This involves treating the aniline with nitrous acid, usually generated in situ from sodium nitrite and hydrochloric acid, at low temperatures.
Coupling Reaction: The diazonium salt formed is then coupled with 3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl to form the azo compound. This reaction typically occurs in an alkaline medium to facilitate the coupling process.
Acetylation: The final step involves the acetylation of the azo compound to form the desired acetamide derivative. This is achieved by reacting the azo compound with acetic anhydride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar steps but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pH, and reaction time to ensure high yield and purity. Continuous monitoring and automation are often employed to optimize the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of quinone derivatives.
Reduction: The azo group can be reduced to form corresponding amines. This reaction is typically carried out using reducing agents like sodium dithionite.
Substitution: The compound can participate in substitution reactions, especially at the sulfonyl groups, where nucleophiles can replace the ethylamino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium dithionite or zinc in acidic conditions are frequently used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a dye for various applications, including textile dyeing and as a pH indicator due to its color-changing properties under different pH conditions.
Biology
In biological research, it is used as a staining agent for microscopy, helping to visualize cellular components and structures.
Medicine
While not commonly used directly in medicine, derivatives of this compound are studied for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound is used in the manufacturing of colored plastics, inks, and coatings due to its stability and vibrant color.
Mechanism of Action
The compound exerts its effects primarily through its azo group, which can undergo various chemical transformations. The molecular targets and pathways involved depend on the specific application. For instance, in biological staining, the compound binds to specific cellular components, enhancing their visibility under a microscope.
Comparison with Similar Compounds
Similar Compounds
Acetamide, N-[4-[(4-nitrophenyl)azo]phenyl]-: Another azo dye with similar applications but different substituents.
Acetamide, N-[4-[(4-methylphenyl)azo]phenyl]-: Similar structure but with a methyl group instead of a decyloxy group.
Uniqueness
The unique feature of Acetamide, N-[7-[[4-(decyloxy)phenyl]azo]-3,6-bis[(ethylamino)sulfonyl]-8-hydroxy-1-naphthalenyl]- is its combination of substituents, which imparts specific chemical properties such as solubility, stability, and color intensity. This makes it particularly useful in applications requiring high-performance dyes.
Properties
CAS No. |
63870-36-0 |
|---|---|
Molecular Formula |
C32H45N5O7S2 |
Molecular Weight |
675.9 g/mol |
IUPAC Name |
N-[7-[(4-decoxyphenyl)diazenyl]-3,6-bis(ethylsulfamoyl)-8-hydroxynaphthalen-1-yl]acetamide |
InChI |
InChI=1S/C32H45N5O7S2/c1-5-8-9-10-11-12-13-14-19-44-26-17-15-25(16-18-26)36-37-31-29(46(42,43)34-7-3)21-24-20-27(45(40,41)33-6-2)22-28(35-23(4)38)30(24)32(31)39/h15-18,20-22,33-34,39H,5-14,19H2,1-4H3,(H,35,38) |
InChI Key |
NHGVHUVNLBETNN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=C(C3=C(C=C(C=C3C=C2S(=O)(=O)NCC)S(=O)(=O)NCC)NC(=O)C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


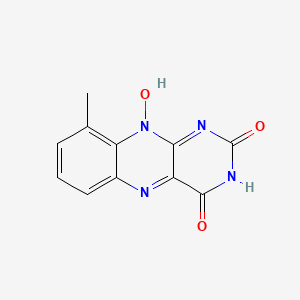
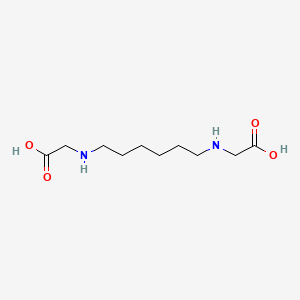


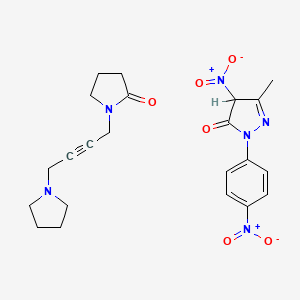

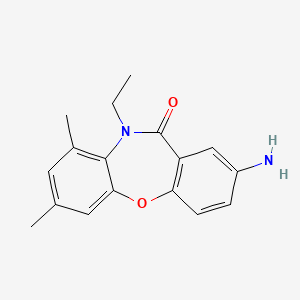
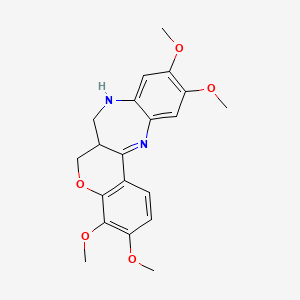

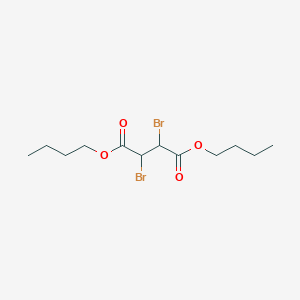
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)
